Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 944902-40-3
VCID: VC16233226
InChI: InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-10-4-3-6(5-9)11-7/h3-4H,2,5H2,1H3
SMILES:
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate

CAS No.: 944902-40-3

Cat. No.: VC16233226

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate - 944902-40-3

Specification

CAS No. 944902-40-3
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name ethyl 4-(chloromethyl)pyrimidine-2-carboxylate
Standard InChI InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-10-4-3-6(5-9)11-7/h3-4H,2,5H2,1H3
Standard InChI Key HWHMWNKDTYVIAT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC=CC(=N1)CCl

Introduction

Structural and Molecular Characteristics

Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with significant relevance in medicinal chemistry. The molecule features:

  • A chloromethyl group (-CH₂Cl) at the 4-position, providing a reactive site for nucleophilic substitution.

  • An ethyl ester (-COOEt) at the 2-position, which can undergo hydrolysis or transesterification.

  • A pyrimidine core that contributes to planar geometry and potential π-π stacking interactions .

The IUPAC name for this compound is ethyl 4-(chloromethyl)pyrimidine-2-carboxylate, and its Canonical SMILES is CCOC(=O)C1=NC(=NC=C1CCl)N, reflecting the connectivity of functional groups .

PropertyValue/DescriptionSource
Molecular Weight200.62 g/mol
Density1.269 ± 0.06 g/cm³ (Predicted)
Boiling Point336.2 ± 34.0 °C (Predicted)
pKa-1.75 ± 0.20 (Predicted)
AppearanceSolid (exact form unspecified)

The low pKa (-1.75) suggests strong electrophilic character, likely due to the electron-withdrawing ester and chloromethyl groups. The predicted density aligns with typical aromatic esters, while the boiling point indicates moderate thermal stability .

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by two key functional groups:

Chloromethyl Group (-CH₂Cl)

  • Nucleophilic Substitution: The chlorine atom can be displaced by amines, thiols, or alkoxides to form secondary amines, sulfides, or ethers. For example, reaction with morpholine would yield a morpholinomethyl derivative.

  • Elimination Reactions: Under basic conditions, dehydrohalogenation may occur, forming a vinylpyrimidine.

Ethyl Ester (-COOEt)

  • Hydrolysis: Acidic or basic conditions convert the ester to 4-(chloromethyl)pyrimidine-2-carboxylic acid, a potential drug intermediate.

  • Transesterification: Alcohol exchange reactions can modify the ester moiety for tailored solubility or reactivity.

Applications in Research and Industry

Pharmaceutical Intermediate

Pyrimidine derivatives are pivotal in drug discovery, acting as kinase inhibitors, antiviral agents, or anti-inflammatory compounds. The chloromethyl group offers a handle for further functionalization, enabling the synthesis of targeted therapeutics. For instance, coupling with pharmacophores via alkylation could enhance bioavailability or target affinity .

Agrochemical Development

Chlorinated pyrimidines are employed in pesticides and herbicides. The electrophilic chloromethyl group may interact with biological nucleophiles in pests, disrupting essential enzymes or receptors.

Materials Science

The aromatic pyrimidine core could contribute to liquid crystals or organic semiconductors, where planar structures facilitate charge transport.

Challenges and Future Directions

Despite its potential, several gaps persist:

  • Experimental Validation: Predicted properties (e.g., pKa, boiling point) require empirical confirmation.

  • Toxicity and Safety Data: No studies on acute or chronic toxicity are available, necessitating precaution in handling.

  • Synthetic Optimization: Scalable and cost-effective routes remain unexplored.

Future work should prioritize:

  • Biological Screening: Testing against disease-relevant targets (e.g., cancer cell lines, microbial pathogens).

  • Process Chemistry: Developing green synthetic methods to minimize waste and improve atom economy.

  • Structure-Activity Relationship (SAR) Studies: Modifying the chloromethyl and ester groups to enhance efficacy.

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